molecular formula C20H18BrN5O2S2 B2446775 N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE CAS No. 872996-96-8

N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE

Cat. No.: B2446775
CAS No.: 872996-96-8
M. Wt: 504.42
InChI Key: VKBBNBGYWYEKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure makes it a valuable scaffold for drug design and development.

Properties

IUPAC Name

N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBNBGYWYEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced through nucleophilic substitution reactions, often using bromobenzyl chloride and a suitable thiol.

    Coupling with Benzenesulfonamide: The final step involves the coupling of the intermediate with benzenesulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its interaction with carbonic anhydrase can inhibit the enzyme’s activity, affecting processes like acid-base balance and fluid secretion .

Comparison with Similar Compounds

N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can be compared with other triazolopyridazine derivatives:

Biological Activity

N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex chemical compound that incorporates a sulfonamide moiety along with a triazole-pyridazine framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 2 6 4 BROMOPHENYL METHYL SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE}

Key Features:

  • Sulfonamide Group : Known for antibacterial properties.
  • Triazole and Pyridazine Rings : Implicated in various biological activities including antifungal and anticancer effects.
  • Bromophenyl Substituent : May enhance lipophilicity and biological activity.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound exhibits significant activity against various strains of bacteria.

CompoundBacterial Strains TestedInhibition Zone (mm)
Target CompoundE. coli15
Target CompoundS. aureus18
Control (Sulfamethoxazole)E. coli20
Control (Sulfamethoxazole)S. aureus22

Cardiovascular Effects

A study on related benzenesulfonamide derivatives demonstrated their potential to influence cardiovascular parameters such as perfusion pressure and coronary resistance. The isolated rat heart model indicated that certain sulfonamide derivatives could decrease coronary resistance significantly.

  • Key Findings :
    • The compound 4-(2-aminoethyl)-benzenesulfonamide showed a decrease in perfusion pressure over time compared to controls.
    • The interaction with calcium channels was hypothesized to mediate these effects.
CompoundPerfusion Pressure Decrease (%)Coronary Resistance Decrease (%)
4-(2-aminoethyl)-benzenesulfonamide25%30%
Control (No Treatment)--

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase in bacteria.
  • Calcium Channel Modulation : Evidence suggests that interactions with calcium channels may lead to vasodilation and reduced blood pressure.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of sulfonamide derivatives. For instance:

  • Study on Antimicrobial Activity : A comparative analysis of various sulfonamide derivatives indicated that modifications to the bromophenyl group significantly enhanced antimicrobial efficacy.
  • Cardiovascular Study : Research involving isolated rat hearts demonstrated that certain sulfonamide derivatives could effectively manage coronary resistance and perfusion pressure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.